molecular formula C5H8BrNO3 B8351928 1-Bromo-5-nitropentan-2-one

1-Bromo-5-nitropentan-2-one

Cat. No. B8351928
M. Wt: 210.03 g/mol
InChI Key: GHAXSBABNPZELT-UHFFFAOYSA-N
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Patent
US05545741

Procedure details

80.0 g (0.61 mole) of 1-nitro-pentane-4-one are dissolved in 250 ml of anhydrous methanol, whereupon 31.5 ml (0.61 mole) of bromine are quickly added under cooling with ice. The reaction mixture is stirred for a further 2 hours at a rate that the internal temperature should not exceed 40° C. To the reaction mixture 250 ml of water are added, the reaction mixture is stirred at room temperature overnight. Next morning the solution is extracted three times with 300 ml of ether each, the etheral solution is washed with a 10 % sodium carbonate solution free of acid, whereupon it is washed three times with 200 ml of water each and 200 ml of a saturated sodium chloride solution, dried over calcium chloride and evaporated. The dry residue is subjected to chromatogaphy on a silica column and eluted with a 3:1 mixture of n-hexane and ethyl acetate. Thus 70.4 g of the desired compound are obtained in the form of a faint yellow liquid, yield 55%. Rf =0.30. IR(film) :2950, 1720, 640 cm-1.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][CH2:6][C:7](=[O:9])[CH3:8])([O-:3])=[O:2].[Br:10]Br.O>CO>[Br:10][CH2:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[N+](=O)([O-])CCCC(C)=O
Name
Quantity
31.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 2 hours at a rate that the internal temperature should not
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are quickly added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
exceed 40° C
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Next morning the solution is extracted three times with 300 ml of ether each, the etheral solution
WASH
Type
WASH
Details
is washed with a 10 % sodium carbonate solution free of acid, whereupon it
WASH
Type
WASH
Details
is washed three times with 200 ml of water each and 200 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted with a 3:1 mixture of n-hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(CCC[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.4 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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